N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide
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Description
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H10N2O2S2 and its molecular weight is 266.33. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis and Antimicrobial Activity
A study focused on the green synthesis of thiophene-based compounds, including thiophenyl pyrazoles and isoxazoles, using a 1,3-dipolar cycloaddition methodology. These compounds exhibited significant antibacterial and antifungal activities, suggesting their potential application in developing new antimicrobial agents (Sowmya et al., 2018).
Heterocyclic Synthesis
Another research highlighted the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of heterocyclic derivatives. These findings contribute to the field of heterocyclic chemistry by providing new pathways for synthesizing diverse pyrazole, isoxazole, and other derivatives (Mohareb et al., 2004).
Computational and Optical Properties
Research on pyrazole-thiophene-based amide derivatives synthesized through various methodologies revealed insights into their structural features and nonlinear optical properties. Computational applications, including DFT calculations, were used to investigate the electronic structure and predict NMR data, indicating potential applications in materials science (Kanwal et al., 2022).
Structural and Thermal Studies
Studies on novel pyrazole derivatives with thiophene substitution provided detailed structural analysis through X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. These compounds showed promising thermal stability and nonlinear optical properties, suggesting their utility in various scientific applications (Kumara et al., 2018).
Antitumor Agents
A synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor activities against HepG2 cell lines. This research paves the way for the development of new anticancer agents based on thiophene derivatives (Gomha et al., 2016).
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c14-10(8-2-1-5-16-8)13-11-12-7-3-4-15-6-9(7)17-11/h1-2,5H,3-4,6H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNIBGVBRKTXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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